
3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves starting with fused 2(1H)-pyridinethiones and performing a series of reactions to obtain the desired pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines . Another approach includes the reaction of (2-thenoyl)-ω,ω,ω-trifluoroacetone with cyanoacetamide or cyanothioacetamide to prepare cyano and thiono analogs, which are then further reacted to produce various pyridine derivatives . Additionally, 3-(Trifluoroacetyl)chromones have been used in heterodiene cycloaddition reactions to produce functionalized pyridines .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using techniques such as elemental analysis, spectral data (IR, 1H NMR, and mass spectroscopy), and in some cases, X-ray diffraction analysis . For example, palladium complexes containing N-alkyl-3-pyridine-5-trifluoromethyl pyrazole ligands have been synthesized, and their structures were resolved by X-ray diffraction, revealing a square-planar geometry with slight tetrahedral distortion .
Chemical Reactions Analysis
The synthesized pyridine derivatives can undergo various chemical reactions. For instance, 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives have been reacted with different halogenated reagents to give 2-S/O-alkyl pyridine derivatives, which can be further cyclized into other heterocyclic derivatives . Moreover, pyridine-2(1H)-thione has been used as a precursor for the synthesis of various fused nitrogen and/or sulfur heterocyclic derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their optical properties, have been characterized using various spectroscopic methods. For example, the fluorescence spectral characteristics of some novel pyrazole-oxadiazole derivatives were investigated, showing that the absorption and emission maxima were less correlated with substituent groups on the pyrazole and benzene moieties . Additionally, the ADME properties of a chromeno[2,3-b]pyridine derivative were assessed, which is crucial for understanding the biological and medicinal potential of these compounds .
Scientific Research Applications
Insecticidal Applications
3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is involved in the development of insecticidal compounds. For instance, it's a key intermediate in synthesizing tyclopyrazoflor, an insecticidal candidate. The synthesis process involves various steps including cyclization, chlorination, and oxidation, followed by further functionalization (Yang et al., 2019).
Synthesis and Structural Studies
This compound is significant in the synthesis of various pyrazole derivatives. Studies focus on reaction strategies, synthesis methods, and characterization of molecular structures, which are crucial for understanding its potential applications in different fields, including material science and medicinal chemistry. For example, research on the synthesis, crystal structure, and computational study of related pyrazole derivatives provides insights into their stability and potential uses (Shen et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
Research has been conducted on pyrazol-pyridine ligands derived from 3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine for their application in OLEDs. These studies include the synthesis of ligands and examining their photophysical properties, which are crucial for developing high-efficiency OLEDs (Su et al., 2021).
Antioxidant and Antimicrobial Activity
Compounds derived from 3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine have been studied for their antioxidant and antimicrobial properties. This research provides valuable insights into their potential therapeutic applications (Bonacorso et al., 2015).
Material Science and Photoluminescence
Studies have explored the synthesis and characterization of derivatives for their application in material science, particularly focusing on their optical and photoluminescent properties. This research is pivotal in developing materials for various industrial applications, including electronics and photonics (Ge et al., 2014).
properties
IUPAC Name |
3-chloro-2-[5-(3-chlorothiophen-2-yl)pyrazol-1-yl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3N3S/c14-8-2-4-22-11(8)10-1-3-20-21(10)12-9(15)5-7(6-19-12)13(16,17)18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCGMFXCNZOEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136357 | |
| Record name | 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine | |
CAS RN |
321571-01-1 | |
| Record name | 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321571-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035407.png)
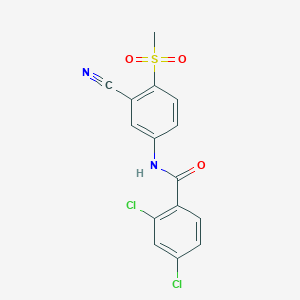
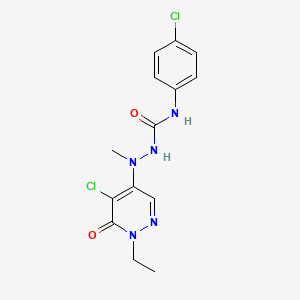
![(Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine](/img/structure/B3035413.png)
![7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035417.png)
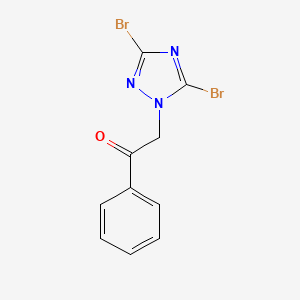
![4-(2-Chloro-1,3-thiazol-5-yl)-3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-butanone](/img/structure/B3035419.png)

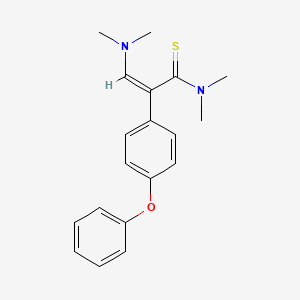

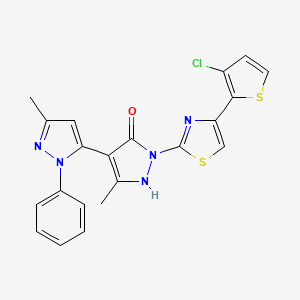
![4-chloro-1-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B3035426.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3035427.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole](/img/structure/B3035428.png)